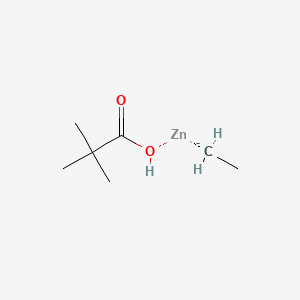

Ethyl(pivaloyloxy)zinc

Description

Historical Development of Organozinc Reagents and Their Synthetic Utility

The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). orgsyn.orgnih.govnih.gov This discovery was a cornerstone for the development of organometallic chemistry and the theory of valence. rsc.org Throughout the latter half of the 19th century, chemists explored the use of these reagents. Key milestones include the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides, and the enduring Reformatsky reaction, discovered by Sergey Reformatsky in 1887, which uses zinc to mediate the reaction between an α-halo ester and a carbonyl compound to form a β-hydroxy ester. rsc.orgacs.orgresearchgate.netnih.govnih.gov

Despite these early advances, the discovery of more reactive Grignard reagents pushed organozinc compounds into the background for a considerable time. thieme-connect.com It was later realized that the lower reactivity of organozinc halides was, in fact, an advantage, as it allowed for greater functional group tolerance. thieme-connect.combldpharm.comchembk.com This realization sparked renewed interest and led to the development of pivotal reactions such as the Simmons-Smith reaction for cyclopropanation researchgate.netCurrent time information in Bangalore, IN.researchgate.netnih.gov and the Nobel Prize-winning Negishi coupling, a versatile palladium- or nickel-catalyzed cross-coupling reaction between organozinc compounds and organic halides. nih.govorgsyn.orgbldpharm.com

Table 1: Foundational Organozinc Reactions

| Reaction | Year Discovered | Description | Key Contributors |

|---|---|---|---|

| Frankland Synthesis | 1849 | Synthesis of diethylzinc from ethyl iodide and zinc metal. orgsyn.orgnih.govnih.gov | Edward Frankland |

| Reformatsky Reaction | 1887 | Zinc-mediated reaction of an α-halo ester with an aldehyde or ketone to form a β-hydroxy ester. acs.orgresearchgate.netnih.govnih.gov | Sergey Reformatsky |

| Simmons-Smith Reaction | 1958 | Cyclopropanation of alkenes using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. researchgate.netnih.gov | H. E. Simmons & R. D. Smith |

The Emergence of Modified Organozinc Species: Context for Ethyl(pivaloyloxy)zinc

A significant challenge in using classical organozinc reagents like diethylzinc or organozinc halides has been their sensitivity to air and moisture, often requiring strictly anhydrous conditions and inert atmospheres for handling. nih.govresearchgate.net This limitation prompted researchers to develop more robust and user-friendly alternatives.

A major breakthrough in this area came from the research group of Paul Knochel with the development of solid, salt-stabilized organozinc pivalates. thieme-connect.comresearchgate.netsigmaaldrich.com These reagents, which include aryl, heteroaryl, and alkylzinc pivalates, exhibit greatly enhanced stability towards air and moisture. thieme-connect.comresearchgate.net The general structure of these reagents is often represented as RZnOPiv, which is a simplified notation for a complex that can include magnesium pivalate (B1233124) and lithium salts, such as RZnX·Mg(OPiv)₂·LiCl. thieme-connect.combldpharm.com The pivalate anion (OPiv), derived from pivalic acid, plays a crucial role in conferring this stability.

The preparation of these modified reagents typically involves the reaction of an organic halide with magnesium in the presence of zinc pivalate (Zn(OPiv)₂) or a directed metalation followed by transmetalation with Zn(OPiv)₂. sigmaaldrich.comresearchgate.net The resulting organozinc pivalates are often solids that can be isolated, stored, and handled with much greater ease than their classical counterparts. nih.govresearchgate.net this compound, with the formula C₇H₁₄O₂Zn, falls into the category of these stabilized alkylzinc pivalates. Current time information in Bangalore, IN.researchgate.netthieme-connect.com The development of these pivalate-modified species has made organozinc chemistry more accessible and versatile. researchgate.net

Scope and Significance of this compound in Contemporary Organic Synthesis Research

This compound, as part of the broader class of organozinc pivalates, has significant utility in modern organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. thieme-connect.com Their enhanced stability does not come at the cost of reactivity; in fact, these reagents display unique and advantageous reactivity profiles. acs.orgbldpharm.com

One of the most notable applications is in cobalt-catalyzed cross-coupling reactions. While palladium has been the traditional catalyst for reactions like the Negishi coupling, the use of more abundant and less expensive 3d transition metals like cobalt is a major focus of contemporary research. thieme-connect.com Organozinc pivalates have proven to be excellent coupling partners in these cobalt-catalyzed systems.

Research has demonstrated that alkylzinc pivalates, including this compound, are effective nucleophiles in various transformations. For instance, they participate in the cobalt-catalyzed difluoroalkylarylation of alkenes, enabling the construction of two new carbon-carbon bonds in a single operation under mild conditions. thieme-connect.com Kinetic studies have highlighted that the pivalate ligand is key to the enhanced reactivity of these reagents in such multi-component couplings. acs.orgresearchgate.netthieme-connect.com

Table 2: Applications of Organozinc Pivalates in Cobalt-Catalyzed Cross-Couplings

| Reagent Type | Electrophile | Reaction Type | Significance |

|---|---|---|---|

| Arylzinc Pivalates | Unsaturated Halides | Cross-Coupling | Robust and broadly applicable method for C(sp²)-C(sp²) bond formation. rsc.org |

| Arylzinc Pivalates | Diaryl Disulfides | Thioarylation | Efficient synthesis of diaryl sulfides at room temperature with good functional group tolerance. |

| Alkylzinc Pivalates | (Hetero)Aryl Halides | Cross-Coupling | Allows coupling of functionalized primary and secondary alkyl groups to aromatic systems. orgsyn.org |

| Alkylzinc Pivalates | Dienoates & Difluoroalkyl Bromides | 1,2-Dialkylation / Difluoroalkylation-Alkylation | Modular and site-selective installation of CF₂ and alkyl groups across double bonds. acs.orgresearchgate.net |

The development of salt-stabilized alkylzinc pivalates has solved issues of stability and reactivity associated with conventional alkylzinc halides, particularly in complex Csp³–Csp³ bond-forming reactions. acs.org The ability to prepare these reagents as stable solids which can be used in a variety of powerful, often cobalt-catalyzed, transformations underscores the significance of this compound and its analogues in advancing modern synthetic chemistry, making complex molecular architectures more readily accessible for applications in pharmaceuticals and materials science. acs.orgthieme-connect.com

Properties

Molecular Formula |

C7H15O2Zn- |

|---|---|

Molecular Weight |

196.6 g/mol |

IUPAC Name |

2,2-dimethylpropanoic acid;ethane;zinc |

InChI |

InChI=1S/C5H10O2.C2H5.Zn/c1-5(2,3)4(6)7;1-2;/h1-3H3,(H,6,7);1H2,2H3;/q;-1; |

InChI Key |

GMRQWPVMAXJPFG-UHFFFAOYSA-N |

Canonical SMILES |

C[CH2-].CC(C)(C)C(=O)O.[Zn] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Pivaloyloxy Zinc

Direct Synthesis Routes from Zinc Metal

The most straightforward approach to organozinc reagents involves the direct insertion of zinc metal into a carbon-halogen bond. This oxidative addition process, historically challenging with less reactive organic halides, has been rendered highly efficient through modern techniques of zinc activation.

Oxidative Addition of Zinc to Ethyl Halides in the Presence of Pivalate (B1233124) Sources

The direct synthesis of Ethyl(pivaloyloxy)zinc can be envisioned through the oxidative addition of activated zinc metal to an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a pivalate source. In this one-pot procedure, the initially formed ethylzinc (B8376479) halide intermediate would react in situ with a soluble pivalate salt or be formed in the presence of zinc pivalate itself to yield the target compound.

The general reaction is as follows:

CH₃CH₂-X + Zn + M-OPiv → CH₃CH₂-Zn-OPiv + M-X

Where:

CH₃CH₂-X is an ethyl halide (X = I, Br).

Zn is activated zinc metal.

M-OPiv is a pivalate source (e.g., Zn(OPiv)₂, NaOPiv).

This route is analogous to the well-established preparations of other functionalized organozinc reagents. The success of the reaction hinges on the reactivity of the zinc metal, as the carbon-halogen bond in ethyl halides is not as reactive as those in allylic or benzylic systems.

Influence of Zinc Activation Methods (e.g., Rieke Zinc, LiCl Additives) on Efficiency

Standard zinc dust is often unreactive due to a passivating layer of zinc oxide on its surface. Consequently, activation is essential for efficient oxidative addition.

Rieke Zinc : One of the most effective forms of activated zinc is Rieke Zinc, prepared by the reduction of zinc salts like ZnCl₂ with a potent reducing agent such as lithium, sodium, or potassium. nih.gov This process generates highly porous, nano- to micro-sized particles of zinc with a clean, oxide-free surface, exhibiting exceptionally high reactivity. nih.govriekemetals.com Rieke Zinc can readily undergo oxidative addition with a variety of organic halides, including less reactive alkyl bromides, under mild conditions. riekemetals.comriekemetals.com The use of Rieke Zinc, prepared from the reduction of ZnCl₂ by lithium, would be expected to significantly improve the yield and reaction rate for the synthesis of this compound. nih.gov

Lithium Chloride (LiCl) Additives : A major breakthrough in the synthesis of organozinc reagents was the discovery by Knochel and co-workers that the presence of lithium chloride dramatically accelerates the insertion of zinc dust into organic halides. researchgate.net LiCl is believed to play a dual role: it helps to break down the passivating oxide layer on the zinc surface and, more importantly, it solubilizes the organozinc halide species as it forms on the metal surface. nih.gov This prevents the product from coating the zinc and stopping the reaction, leading to higher conversions. For the synthesis of this compound, the inclusion of stoichiometric amounts of LiCl would be a critical parameter to ensure an efficient reaction, particularly when using commercially available zinc dust instead of Rieke Zinc.

The table below summarizes the effect of different zinc sources on reactivity.

| Zinc Source | Activation Method | Typical Reactivity with Alkyl Halides | Key Advantage |

| Zinc Dust | None | Low to negligible | Low cost |

| Zinc-Copper Couple | Reduction of copper oxide with zinc | Moderate | Historical significance, effective for reactive halides wikipedia.org |

| Rieke Zinc | Reduction of ZnCl₂ with Li, K, or Na | Very High | Enables reaction with unreactive halides at mild temperatures nih.gov |

| Zinc Dust + LiCl | Salt-assisted activation/solubilization | High | Operationally simple, avoids preparation of Rieke Zinc researchgate.net |

Transmetalation Approaches for this compound Formation

Transmetalation is a powerful and widely used alternative for preparing functionalized organozinc reagents, offering broad functional group tolerance by starting from more reactive organometallic precursors.

From Magnesium Reagents and Zinc Pivalate

A highly effective and common method for preparing organozinc pivalates involves a two-step sequence starting from an organic halide. First, a Grignard reagent is formed, which is then transmetalated with zinc pivalate (Zn(OPiv)₂). orgsyn.org This approach has been extensively used for aryl and heteroaryl zinc pivalates and is directly applicable to the synthesis of this compound. orgsyn.orgorgsyn.org

The process can be described as follows:

Formation of Grignard Reagent : Ethylmagnesium halide is prepared from an ethyl halide and magnesium metal. The use of highly reactive i-PrMgCl·LiCl for a halogen-magnesium exchange can also be employed. orgsyn.orgCH₃CH₂-Br + Mg → CH₃CH₂-MgBr

Transmetalation : The resulting Grignard reagent is then treated with a solution of zinc pivalate, often complexed with LiCl (Zn(OPiv)₂·2LiCl), to yield the desired this compound product. nih.govCH₃CH₂-MgBr + Zn(OPiv)₂ → CH₃CH₂-Zn-OPiv + MgBr(OPiv)

This method is particularly advantageous because the Grignard formation is often high-yielding, and the subsequent transmetalation is typically fast and clean. strath.ac.uk The resulting product is often formulated as RZnOPiv·Mg(OPiv)X·nLiCl, which has been shown to have enhanced stability and solubility compared to simple organozinc halides. nih.govnih.gov

From Other Organometallic Precursors

While magnesium reagents are the most common precursors, other organometallics can also be used for transmetalation.

Organolithium Reagents : Ethyllithium (CH₃CH₂Li) can be used as a precursor. It is more reactive than the corresponding Grignard reagent and will readily transmetalate with zinc pivalate. However, the higher reactivity of organolithium reagents may offer less functional group tolerance compared to Grignard reagents. CH₃CH₂-Li + Zn(OPiv)₂ → CH₃CH₂-Zn-OPiv + LiOPiv

Diorganozinc Reagents : Diethylzinc (B1219324) (Zn(CH₂CH₃)₂) can also serve as a starting material. A comproportionation reaction between diethylzinc and zinc pivalate would lead to the formation of this compound. Zn(CH₂CH₃)₂ + Zn(OPiv)₂ ⇌ 2 CH₃CH₂-Zn-OPiv This equilibrium reaction can be driven to the product side by controlling the stoichiometry of the reactants.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are paramount for its successful application in subsequent chemical transformations, such as Negishi cross-coupling reactions. bucknell.edu Optimization of several key parameters is crucial.

Solvent : The choice of solvent is critical. Tetrahydrofuran (THF) is the most commonly used solvent for both direct zinc insertion and transmetalation methods due to its ability to solvate the organometallic species effectively. nih.gov For direct insertion, more polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) can sometimes increase the reaction rate, although they can be more difficult to remove later. researchgate.net

Temperature : The optimal temperature depends on the reactivity of the precursors. Direct insertion using highly active Rieke Zinc can often be performed at room temperature or slightly below. nih.gov Reactions with less activated zinc may require heating (e.g., 40-70°C) to initiate and sustain the reaction. Transmetalation reactions from Grignard or organolithium reagents are typically very fast and can be performed at low temperatures (e.g., 0°C to room temperature) to minimize side reactions. orgsyn.org

Reaction Time : Reaction times must be optimized to ensure complete conversion without significant product decomposition. Direct zinc insertion reactions can range from a few hours to over 24 hours, depending on the activation method and temperature. nih.gov Transmetalation reactions are generally much faster, often completing in 30 minutes to a few hours. orgsyn.org

Stoichiometry and Additives : The ratio of reactants is key. In direct synthesis, an excess of zinc is often used to ensure complete consumption of the ethyl halide. In transmetalation, a slight excess of the Grignard reagent or the zinc pivalate may be used to drive the reaction to completion. As discussed, the addition of LiCl is a critical parameter for enhancing reaction rates and yields in direct synthesis methods. nih.gov

The following table provides an example of how reaction conditions can be optimized, based on data for a mechanochemical Negishi cross-coupling reaction involving an organozinc pivalate, illustrating the impact of solvent and catalyst loading.

| Entry | Catalyst Loading (mol%) | Ligand | Solvent (LAG) | Time (min) | Yield (%) |

| 1 | 5 | CPhos | THF | 120 | 21 |

| 2 | 5 | CPhos | DMSO | 180 | 35 |

| 3 | 5 | CPhos | Me-THF | 180 | 65 |

| 4 | 10 | CPhos | Me-THF | 180 | 83 |

| 5 | 10 | RuPhos | Me-THF | 180 | 91 |

Data adapted from a study on mechanochemical cross-coupling of organozinc pivalates. While not a synthesis of the reagent itself, it demonstrates the principles of optimizing conditions for reactions involving such reagents. researchgate.net

By carefully controlling these parameters, the synthesis of this compound can be fine-tuned to produce a high-purity reagent in excellent yield, ready for use in advanced organic synthesis.

Mechanistic Insights into the Reactivity of Ethyl Pivaloyloxy Zinc

Fundamental Reaction Pathways and Energetics

Ethyl(pivaloyloxy)zinc, as an organozinc reagent, primarily engages in nucleophilic addition reactions. In these pathways, the ethyl group, bearing a partial negative charge due to the electropositive nature of zinc, acts as the nucleophile. The fundamental mechanism involves the attack of the ethyl anion equivalent on an electrophilic center, typically the carbon atom of an unsaturated bond such as a carbonyl group (C=O) in aldehydes and ketones khanacademy.orgmasterorganicchemistry.com.

The reaction proceeds as follows:

Nucleophilic Attack: The carbon-zinc bond of this compound provides the nucleophilic ethyl group, which attacks the electrophilic carbonyl carbon.

Intermediate Formation: This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate where the ethyl group is newly bonded to the former carbonyl carbon youtube.com.

Protonation: Subsequent workup, typically with a protic source, protonates the negatively charged oxygen atom to yield the final alcohol product.

A crucial reaction pathway for this compound is transmetalation, particularly in the context of transition metal-catalyzed cross-coupling reactions like the Negishi coupling. This process involves the transfer of the ethyl group from the zinc center to a transition metal catalyst, most commonly palladium chemistryviews.orgrsc.org.

The generally accepted mechanism for a Negishi coupling involving this compound proceeds through a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organic halide (R-X), forming a Pd(II) intermediate.

Transmetalation: this compound then transfers its ethyl group to the palladium center, displacing the halide and forming an ethyl-palladium(II) complex. The zinc salt is released as a byproduct. This step is often the rate-determining step and is thermodynamically favorable chemistryviews.org.

Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, where the ethyl group and the other organic group (R) are coupled to form a new carbon-carbon bond (R-Et). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

In some systems, transmetalation can also occur from a catalyst to zinc. For instance, studies have shown that cobalt metallacycles can undergo transmetalation to zinc, forming organozinc intermediates that can be used in subsequent reactions chemistryviews.org.

Role of the Pivaloyloxy Ligand in Modulating Reactivity and Selectivity

The pivaloyloxy (OPiv) ligand is not merely a spectator; it plays a critical role in defining the chemical behavior of the organozinc reagent.

One of the most significant contributions of the pivaloyloxy ligand is the enhanced stability it confers upon the organozinc reagent. Unlike pyrophoric dialkylzincs, organozinc pivalates exhibit remarkable resistance to air and moisture researchgate.netresearchgate.net. This increased stability is partly attributed to the formation of stable complexes and aggregates. For example, magnesium pivalate (B1233124), often present in the reaction mixture from the reagent's preparation, can sequester water contaminants, thereby protecting the active aryl zinc species researchgate.net.

This enhanced stability translates directly to broader functional group compatibility. Organozinc reagents are known for their tolerance of sensitive functional groups, and the pivalate ligand further improves this characteristic, allowing for reactions on complex substrates without the need for extensive protecting group strategies researchgate.netnih.gov.

Table 1: Effect of Pivaloyloxy Ligand on Organozinc Reagent Properties

| Property | Standard Dialkylzinc (e.g., ZnEt₂) | This compound | Rationale |

|---|---|---|---|

| Air/Moisture Stability | Pyrophoric, reacts violently with water and O₂ researchgate.netnih.gov. | Significantly more stable, can be handled with fewer precautions researchgate.netresearchgate.net. | Pivalate ligand forms stable complexes and sequesters water researchgate.net. |

| Functional Group Tolerance | Moderate | High | Increased stability reduces unwanted side reactions with sensitive functional groups nih.gov. |

The pivaloyloxy ligand and its associated salts can significantly influence reaction kinetics. Studies on related aryl-zinc systems have shown that the presence of magnesium pivalate is crucial for achieving high rates in cross-coupling reactions researchgate.net. This suggests that the ligand environment modulates the reactivity of the carbon-zinc bond.

Furthermore, the pivaloyloxy group can exert profound stereochemical control. In certain reactions, it can act as a directing group through anchimeric assistance (neighboring group participation). For instance, a 2-pivaloyloxy group on a glycosyl bromide was shown to participate in a cross-coupling reaction, leading to high stereoselectivity by forming a bicyclic intermediate that dictates the trajectory of the incoming nucleophile researchgate.net. While this example involves an intramolecular effect rather than a ligand on the zinc itself, it demonstrates the powerful stereodirecting potential of the pivaloyloxy moiety.

Kinetic and Stereochemical Investigations of Reactions Involving this compound

Detailed kinetic studies specifically on this compound are not extensively documented in the provided literature, but valuable insights can be drawn from investigations into closely related organozinc reagents. Kinetic studies on phenylzinc reagents in Negishi-type couplings have revealed a clear structure-reactivity relationship. The rate of the reaction was found to correlate with the nature of the halide ion present in the reagent, with the highest rate observed for the reagent prepared from ZnI₂. Spectroscopic analysis showed that the faster reaction rate corresponds to a longer and, therefore, more reactive Zn-C bond rsc.org. This principle suggests that the ligands attached to the zinc in this compound similarly modulate the Zn-C bond characteristics, thereby influencing the kinetic profile of its reactions.

Table 2: Structure-Kinetic Relationship in Phenylzinc Reagents

| Phenylzinc Reagent Source | Relative Reaction Rate | Zn-C Bond Distance (Å) |

|---|---|---|

| ZnCl₂ | Slowest | Shorter |

| ZnBr₂ | Intermediate | Intermediate |

| ZnI₂ | Fastest | Longer |

Data derived from studies on phenylzinc reagents, illustrating the principle of ligand effects on reactivity rsc.org.

Stereochemical investigations highlight the ability of the pivaloyloxy group to control reaction outcomes. As mentioned, the anchimeric assistance provided by a pivaloyloxy group can lock a molecule into a specific conformation, leading to highly diastereoselective transformations researchgate.net. This capacity for stereocontrol is a key feature of reactions involving substrates or reagents containing this bulky and electronically influential group.

Rate-Determining Steps in Catalytic Cycles

In the catalytic asymmetric addition of organozinc reagents to carbonyl compounds, the catalytic cycle typically involves the formation of a chiral catalyst-organozinc complex, coordination of the carbonyl substrate, intramolecular alkyl transfer, and product release. The rate-determining step in these cycles is often the alkyl transfer from the zinc center to the carbonyl carbon within a well-organized transition state assembly.

Computational and kinetic studies on related systems, such as the addition of diethylzinc (B1219324) to aldehydes catalyzed by chiral amino alcohols or other ligands, have elucidated the key factors influencing the reaction rate. The formation of a dimeric zinc species, often involving a zinc alkoxide generated from the reaction of diethylzinc with the chiral ligand, is a common feature. scielo.brstackexchange.com The catalytically active species is often a dinuclear zinc complex.

Table 1: Factors Influencing Rate in Zinc-Catalyzed Aldehyde Alkylations

| Factor | Description | Potential Impact on Rate-Determining Step |

| Ligand Structure | The steric and electronic properties of the chiral ligand influence the stability and reactivity of the zinc complex. | A more rigid ligand can pre-organize the transition state, potentially lowering the activation energy of the alkyl transfer. |

| Substrate | The electrophilicity of the carbonyl carbon and the steric bulk of the aldehyde substituents affect the rate of nucleophilic attack. | Electron-withdrawing groups on the aldehyde can accelerate the reaction, while bulky substituents may slow it down. |

| Solvent | The coordinating ability of the solvent can influence the aggregation state and reactivity of the organozinc species. | Non-coordinating solvents are often preferred to avoid competition with the substrate for coordination to the zinc center. |

| Additives | Lewis acids or other additives can modify the structure of the active catalyst and influence the reaction rate. | Additives can break up catalyst aggregates or enhance the Lewis acidity of the zinc center, thereby affecting the rate. |

Origins of Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving this compound and similar species is determined by the geometry of the transition state during the key C-C bond-forming step. The chiral ligand plays a crucial role in creating a biased environment that favors the formation of one stereoisomer over the other.

Molecular modeling and computational studies have been instrumental in elucidating the origins of stereoselectivity in the addition of diethylzinc to aldehydes. mdpi.com These studies often point to a highly organized, chair-like or boat-like transition state where the aldehyde and the ethyl group from the zinc reagent adopt specific orientations to minimize steric interactions. stackexchange.commdpi.com

In a commonly accepted model for the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols, a dinuclear zinc complex is formed. scielo.brstackexchange.com One zinc atom acts as a Lewis acid to activate the aldehyde, while the other holds the ethyl group to be transferred. The chiral ligand bridges these two zinc centers, creating a chiral pocket. The aldehyde coordinates to one of the zinc atoms in a way that minimizes steric clashes with the ligand. The ethyl group is then delivered from a specific face of the aldehyde, leading to the observed enantioselectivity. scielo.brmdpi.com

The substituent on the nitrogen atom of the chiral ligand and other structural features have been shown to be critical for achieving high enantioselectivity. mdpi.com For instance, in reactions catalyzed by pinane-based chiral aminodiols, the steric effect of the substituents on the ligand dictates the facial selectivity of the attack on the carbonyl group. mdpi.com

Table 2: Key Interactions in Stereoselective Transition States

| Interaction Type | Description | Impact on Stereoselectivity |

| Steric Repulsion | Unfavorable interactions between bulky groups on the substrate, ligand, and zinc reagent in the transition state. | The transition state leading to the major enantiomer minimizes these steric repulsions. stackexchange.com |

| Coordination Geometry | The preferred coordination of the aldehyde to the chiral zinc complex. | The aldehyde orients itself to maximize favorable interactions and minimize steric hindrance, thus exposing one face to alkyl attack. scielo.br |

| Ligand Conformation | The rigidity and conformational preference of the chiral ligand. | A well-defined and rigid ligand structure leads to a more predictable and highly ordered transition state, resulting in higher enantioselectivity. mdpi.com |

| Electronic Effects | Favorable electronic interactions, such as π-π stacking, between the substrate and the ligand. | These interactions can further stabilize the preferred transition state, enhancing stereoselectivity. |

The proposed mechanism for the addition of diethylzinc to aldehydes often involves the initial reaction of diethylzinc with the chiral ligand to form a catalytically active species. This species then coordinates with the aldehyde, and subsequent intramolecular ethyl transfer occurs through a well-defined transition state, leading to the chiral alcohol product with high enantiomeric excess. scielo.br

Applications of Ethyl Pivaloyloxy Zinc in Advanced Organic Synthesis

C-C Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental objective in organic synthesis. Ethyl(pivaloyloxy)zinc serves as a potent C(sp³)-hybridized nucleophile in several critical C-C bond-forming strategies.

Cross-coupling reactions are powerful tools for forging C-C bonds, and organozinc reagents are central to the widely used Negishi coupling. This compound, as a stable and reactive source of an ethyl group, is well-suited for such transformations catalyzed by transition metals like palladium, nickel, and cobalt. The pivalate (B1233124) ligand is believed to enhance the reactivity and stability of the organozinc species compared to conventional halide counterparts. rsc.orgnih.gov

The palladium-catalyzed Negishi cross-coupling reaction provides a general method for forming C-C bonds between organozinc compounds and organic halides or triflates. nih.govacs.orgmit.edu In this context, this compound can function as the organozinc component, delivering an ethyl group to an organic electrophile. The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of specialized biarylphosphine ligands can improve catalyst efficacy, particularly for challenging substrates such as electron-deficient heterocycles. nih.govacs.orgmit.edu While the primary focus of many studies has been on secondary alkylzinc reagents, the principles extend to primary reagents like this compound for the synthesis of ethyl-substituted aromatic and heteroaromatic compounds.

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts are effective in activating C–O bonds, such as those in aryl or alkenyl pivalates, for coupling with organozinc reagents. rsc.orgnih.gov In a complementary fashion, this compound can act as the nucleophile in couplings with various electrophiles. Nickel-catalyzed cross-electrophile couplings, which pair two different electrophiles with a stoichiometric reductant (like zinc powder), have also become a prominent strategy. These reactions benefit from the use of readily available starting materials and often exhibit high functional group tolerance. The versatility of nickel catalysis allows for the coupling of this compound with a broad range of partners, including aryl chlorides and other challenging electrophiles. nih.gov

Cobalt catalysis has proven particularly effective for novel multicomponent reactions involving organozinc pivalates. One of the most significant applications for this compound is in cobalt-catalyzed 1,2-dicarbofunctionalization of alkenes. rsc.orgnih.govresearchgate.netrsc.org Specifically, Et-ZnOPiv has been successfully employed in the difluoroalkyl-ethylation of dienoates. rsc.org This reaction proceeds via a cascade mechanism, installing both a difluoroalkyl group and an ethyl group across a double bond with high regioselectivity. rsc.orgnih.govresearchgate.netrsc.org

Research has shown that both methyl- and ethylzinc (B8376479) pivalates are competent C(sp³)-nucleophiles in these conjunctive cross-coupling reactions, affording fluorinated products in good yields. rsc.org The pivalate-supported zinc reagents demonstrate superior reactivity and stability, which is crucial for the efficiency of these twofold C(sp³)–C(sp³) bond-forming processes. rsc.orgnih.govresearchgate.net

Table 1: Cobalt-Catalyzed Difluoroalkyl-Ethylation using Et-ZnOPiv

| Alkene Substrate | Difluoroalkyl Source | Product Type | Isolated Yield (%) |

|---|---|---|---|

| Dienoate | Bromodifluoroacetate | Fluorinated Ester | 50-80% rsc.org |

This table summarizes representative yields for the cobalt-catalyzed conjunctive cross-coupling reaction involving this compound (Et-ZnOPiv) to form fluorinated products.

This compound can also serve as a nucleophile in addition reactions to polarized π-systems, such as those found in carbonyls, imines, and activated alkenes.

The classic Reformatsky reaction involves the in situ generation of a zinc enolate from an α-halo ester and zinc metal, which then adds to a carbonyl compound. It is important to distinguish this from the direct addition of a pre-formed alkylzinc reagent like this compound.

While not a Reformatsky reaction in the traditional sense, this compound can participate in the direct nucleophilic addition to carbonyl groups (aldehydes and ketones) to form secondary or tertiary alcohols, respectively. However, the reactivity of simple alkylzinc reagents toward carbonyls can be low. taylorfrancis.com Catalysts or mediators, often based on titanium or other transition metals, can be employed to facilitate this transformation, enhancing the rate and selectivity of the addition. The development of catalytic asymmetric methods for the addition of dialkylzinc reagents to aldehydes is a well-established field, providing access to chiral alcohols with high enantioselectivity. nih.govwikipedia.orgresearchgate.net

Addition to Unsaturated Systems (e.g., Carbonyls, Imines, Alkenes, Alkynes)

Conjugate Additions

The conjugate addition of organometallic reagents to α,β-unsaturated systems is a cornerstone of carbon-carbon bond formation. Organozinc halides have been shown to participate in uncatalyzed conjugate addition reactions with nonenolizable unsaturated ketones, affording high yields. The choice of solvent is critical, with dimethoxyethane (DME) proving more effective than tetrahydrofuran (THF) by stabilizing a key transition state involving two organozinc moieties, thereby lowering the reaction's activation energy.

While direct conjugate addition of some organozinc reagents can be challenging, catalytic systems have been developed to overcome this limitation. For instance, a zinc homoenolate, generated catalytically from a cyclopropanol, undergoes enantioselective conjugate addition to α,β-unsaturated ketones. This reaction, promoted by a chiral zinc aminoalkoxide catalyst, produces 1,6-diketones that can be further cyclized to highly substituted cyclopentene derivatives with good to high enantioselectivities. These findings highlight the potential for this compound and related species to act as nucleophiles in sophisticated conjugate addition strategies.

| Cyclopropanol Precursor | Enone Acceptor | Product Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 1-Phenylcyclopropanol | Chalcone | 92 | 96:4 | |

| 1-(2-Thienyl)cyclopropanol | Chalcone | 95 | 96:4 | |

| 1-Cyclohexylcyclopropanol | Chalcone | 79 | 97:3 |

Other C-C Bond Constructions (e.g., Carbozincation Reactions)

Carbozincation, the simultaneous formation of a carbon-carbon and a carbon-zinc bond across a π-system, provides an efficient pathway to functionalized organozinc reagents. A notable application is the nickel-catalyzed carbozincation of vinylboronic esters. This process generates configurationally stable, enantiomerically-enriched α-borylzinc intermediates that can subsequently react stereospecifically with various electrophiles.

Furthermore, arylzinc pivalates have proven to be crucial reagents in cobalt-catalyzed three-component coupling reactions. For example, the difluoroalkylarylation of alkenes proceeds under mild conditions using an arylzinc pivalate, a bromodifluoroacetate, and an alkenylarene. The reaction is initiated by the formation of a catalytically active Co(I) species from the reduction of CoBr₂ by the arylzinc pivalate. This transformation showcases the utility of organozinc pivalates in advanced, multicomponent C-C bond-forming cascades.

Stereoselective Transformations

The configurational stability of many organozinc species allows for their application in highly stereoselective reactions, enabling precise control over the three-dimensional arrangement of atoms in the target molecule.

Diastereoselective Reactions Promoted by this compound

Organozinc reagents have been successfully employed in diastereoselective synthesis. Substituted allylic organozinc reagents, for instance, exhibit high configurational stability and react with excellent regio- and diastereoselectivity. Similarly, the products of the nickel-catalyzed carbozincation of vinylboronic esters can be trapped with electrophiles to generate products with high diastereoselectivity, such as conjugated enones and enynes. This level of control is fundamental to the construction of complex molecules with multiple stereocenters.

| Vinylboronic Ester | Organozinc Reagent | Electrophile | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (E)-Oct-1-en-1-ylboronic acid pinacol ester | PhZnI | Allyl Bromide | >20:1 | |

| (E)-Styrylboronic acid pinacol ester | Et₂Zn | Allyl Bromide | >20:1 |

Enantioselective Catalytic Applications

The development of catalytic enantioselective transformations using organozinc reagents represents a significant advancement in asymmetric synthesis. The nickel-catalyzed enantioselective carbozincation of vinylboronic esters is a prime example, furnishing chiral α-borylzinc reagents with high enantiomeric purity. These intermediates can then be used in stereospecific copper- or palladium-mediated couplings.

Another powerful strategy involves the generation of (diborylmethyl)zinc(II) species, which are then used in asymmetric allylic substitution reactions to produce enantioenriched gem-diborylalkanes with excellent enantioselectivity. Furthermore, as previously mentioned, the conjugate addition of catalytically generated zinc homoenolates to enones proceeds with high enantioselectivity when mediated by a chiral β-amino alcohol ligand. These methods provide access to valuable chiral building blocks that are otherwise difficult to synthesize.

Functional Group Tolerant Transformations Enabled by this compound

A defining characteristic of organozinc reagents is their exceptional compatibility with a wide array of sensitive functional groups. This tolerance stems from the moderate polarity and covalent nature of the carbon-zinc bond, which renders them less reactive than many other organometallics.

This high functional group tolerance allows for the synthesis and manipulation of highly functionalized molecules without the need for extensive protecting group strategies. Research has demonstrated that organozinc reagents are compatible with esters, nitriles, halides, and even active carbonyl groups like ketones and aldehydes under certain conditions. In specific applications, even unprotected alcohols and amines have been shown to be tolerated in the reaction medium without causing competitive protonation of the organozinc species. This feature makes organozinc pivalates, including this compound, highly valuable for streamlined synthetic routes in academic and industrial settings.

Tolerated Functional Groups in Organozinc Reactions:

Esters

Nitriles

Ketones (e.g., acetyl group)

Aldehydes (e.g., formyl group)

Halides (Cl, Br, I)

Alcohols

Amines

Boronic Esters

Strategies for Complex Molecule Synthesis Employing this compound

The combination of high functional group tolerance, stereoselectivity, and diverse reactivity makes this compound and related compounds powerful reagents for the assembly of complex molecular architectures. Their utility is particularly evident in the synthesis of natural products and pharmaceutically active molecules.

The enantioselective carbozincation methodology has been successfully applied to the synthesis of the natural products (−)-aphanorphine and (−)-enterolactone, demonstrating its effectiveness in a complex setting. Moreover, the ability to perform transformations on substrates already bearing multiple functional groups enables the use of these reagents in late-stage functionalization strategies. This approach is highly valuable in medicinal chemistry for the rapid generation of analog libraries of complex drug candidates. The development of solid, stable organozinc pivalates further enhances their strategic value by simplifying handling and increasing the reproducibility of reactions, paving the way for their broader application in the synthesis of intricate organic molecules.

Spectroscopic and Structural Characterization in Mechanistic Elucidation

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates

The transient and often sensitive nature of reaction intermediates in organozinc chemistry presents a significant challenge for their characterization. Advanced spectroscopic techniques that allow for in-situ analysis are crucial for capturing the fleeting existence of these species and understanding their role in the reaction mechanism.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. iastate.eduspectroscopyonline.comfu-berlin.de It provides valuable information about the concentration of reactants, products, and intermediates as a function of time, allowing for detailed kinetic analysis. beilstein-journals.org For reactions involving ethyl(pivaloyloxy)zinc, in-situ ¹H and ¹³C NMR can track the consumption of the starting material and the formation of products.

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. In this compound, the protons and carbons of the ethyl group will have characteristic chemical shifts that are influenced by the electron-withdrawing pivaloyloxy group. Upon reaction, changes in these chemical shifts can indicate the formation of new species. For instance, the coordination of a substrate to the zinc center would likely cause a downfield shift in the signals of the ethyl group due to a change in the electron density around the zinc atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and a Hypothetical Reaction Intermediate

| Species | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound | -CH₂- (Ethyl) | ~ 0.8 | ~ 8 |

| -CH₃ (Ethyl) | ~ 1.3 | ~ 15 | |

| -C(CH₃)₃ (Piv) | ~ 1.2 | ~ 39 | |

| -C(CH₃)₃ (Piv) | ~ 27 | ||

| -COO- | ~ 185 | ||

| Reaction Intermediate* | -CH₂- (Ethyl) | ~ 1.0 | ~ 10 |

| -CH₃ (Ethyl) | ~ 1.4 | ~ 16 |

*Hypothetical intermediate representing the coordination of a generic substrate.

Furthermore, advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to determine the size of molecules in solution, providing insights into the aggregation state of this compound and its intermediates.

While NMR spectroscopy provides invaluable information about species in solution, X-ray crystallography offers a definitive method for determining the precise three-dimensional structure of crystalline solids. nih.govrsc.orgrsc.orgresearchgate.net Isolating and crystallizing key adducts and catalytic intermediates of reactions involving this compound can provide unparalleled detail about bond lengths, bond angles, and coordination geometries.

The crystal structure of an adduct of this compound with a substrate would reveal the exact mode of binding, including the coordination number and geometry around the zinc center. This information is critical for understanding the steric and electronic factors that govern the reactivity of the complex. For instance, the coordination of a bidentate ligand could lead to a tetrahedral or distorted tetrahedral geometry at the zinc atom.

Table 2: Plausible X-ray Crystallographic Data for a Hypothetical Adduct of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Zn-C (ethyl) Bond Length | ~ 2.0 Å |

| Zn-O (pivaloyloxy) Bond Length | ~ 1.95 Å |

| C-Zn-O Angle | ~ 110° |

| O-Zn-O Angle (in a chelate) | ~ 90° |

The structural data obtained from X-ray crystallography can be used to validate and refine computational models of the reaction mechanism, providing a more complete picture of the reaction pathway.

Elucidation of Aggregation States and Solution Structures Relevant to Reactivity

Organozinc compounds, including mixed alkyl-carboxylate species, are known to exist as aggregates in solution, with the degree of aggregation depending on the solvent, concentration, and temperature. rsc.orguni-muenchen.de These aggregation states can have a profound impact on the reactivity of the organozinc reagent, as the active species may be a monomer, a dimer, or a higher-order aggregate.

For this compound, the pivaloyloxy ligand can act as a bridging ligand, leading to the formation of dimeric or oligomeric structures. In such aggregates, the zinc centers may be coordinatively saturated, rendering them less reactive than the monomeric form.

Techniques such as cryoscopy, vapor pressure osmometry, and DOSY-NMR can be used to determine the degree of aggregation in solution. By correlating the observed reactivity with the predominant aggregation state under different conditions, it is possible to identify the kinetically competent species in a reaction. For example, a reaction that proceeds faster in a more dilute solution might suggest that the monomer is the more reactive species.

Ligand Exchange Dynamics and Their Influence on Reaction Profiles

Ligand exchange is a fundamental process in organometallic chemistry and plays a crucial role in the reactivity of this compound. The lability of the ligands attached to the zinc center influences the rate at which the substrate can coordinate and the subsequent reaction can occur.

In the case of this compound, both the ethyl and the pivaloyloxy groups can potentially undergo exchange with other ligands present in the reaction mixture, such as solvent molecules or added Lewis bases. The rate of this exchange can be studied using variable-temperature NMR spectroscopy. Line-broadening analysis of the NMR signals can provide quantitative information about the kinetics of the exchange process.

Computational and Theoretical Studies of Ethyl Pivaloyloxy Zinc

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For Ethyl(pivaloyloxy)zinc, these calculations can provide a detailed picture of the coordination environment around the zinc center and the interactions between the zinc, the ethyl group, and the pivaloyloxy ligand.

Studies on related ethyl zinc complexes, such as ethyl zinc β-amidoenoates, reveal that the zinc center typically adopts a distorted tetrahedral geometry. mdpi.comucl.ac.uk The bonding arrangement in this compound would involve a covalent bond between the zinc atom and the carbon atom of the ethyl group (Zn-C) and a bond to the oxygen atom of the pivaloyloxy group (Zn-O). The Zn-C bond length is expected to be typical for such linkages, approximately 1.980 Å. mdpi.comucl.ac.uk The Zn-O bond length would be comparable to those found in other zinc carboxylate complexes. rsc.org

The bond angles around the zinc atom are predicted to deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the pivaloyloxy group and the electronic requirements of the different ligands. mdpi.comucl.ac.uk Analysis of the molecular orbitals (MOs) would likely show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on the pivaloyloxy ligand and the zinc center, respectively. uwa.edu.au This distribution is crucial for understanding the molecule's reactivity, as the HOMO is associated with nucleophilic character and the LUMO with electrophilic character.

To further probe the nature of the bonding, Quantum Theory of Atoms in Molecules (QTAIM) can be employed. This method analyzes the electron density topology to characterize chemical bonds. A QTAIM analysis of this compound would be expected to show a bond critical point (BCP) between the zinc and the directly bonded carbon and oxygen atoms, confirming the presence of these chemical bonds. nih.govresearchgate.net The properties of the electron density at these BCPs can reveal the degree of covalent versus ionic character of the bonds.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Methodology |

|---|---|---|

| Zn-C Bond Length (Å) | ~1.98 | DFT (e.g., B3LYP/6-31G) |

| Zn-O Bond Length (Å) | ~2.03 | DFT (e.g., B3LYP/6-31G) |

| O-Zn-C Bond Angle (°) | ~115-125 | DFT (e.g., B3LYP/6-31G*) |

DFT Studies on Reaction Pathways and Transition States

Density Functional Theory is a powerful tool for investigating the mechanisms of chemical reactions involving organozinc compounds. By mapping the potential energy surface (PES), DFT calculations can identify the minimum energy pathways for reactions, locate transition states, and determine activation energies. This information is critical for understanding the kinetics and thermodynamics of reactions involving this compound.

For instance, DFT could be used to model the ligand exchange reactions that this compound might undergo. Such studies on related diethyl zinc systems have elucidated the stepwise nature of these reactions, proceeding through well-defined transition states. aalto.fi A typical study would involve optimizing the geometries of the reactants, products, and any intermediates, followed by a search for the transition state structure connecting them. The transition state is characterized by having a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products on the potential energy surface. researchgate.net The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's feasibility.

DFT studies could also be applied to understand the role of this compound in catalytic cycles, such as in asymmetric synthesis. For example, in a catalyzed reaction, DFT could model the coordination of a substrate to the zinc center, the subsequent chemical transformation, and the final product release. Theoretical studies on BINOL-zinc complex-catalyzed reactions have successfully elucidated the mechanism and stereochemistry of such processes. rsc.org

Table 2: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -10.5 |

Molecular Dynamics Simulations of Solvation Effects and Ligand Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in the condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and the influence of the solvent environment.

MD simulations are also useful for studying ligand interaction dynamics. For example, if this compound is part of a larger complex or is interacting with other ligands or substrates, MD can model the flexibility of these interactions and the conformational changes that may occur. This is especially relevant for understanding the behavior of this compound in a catalytic system, where the binding and release of substrates are key steps. nih.gov

The force fields used in classical MD simulations are a crucial component, and for metal complexes, specialized parameters are often required to accurately describe the metal-ligand interactions. These parameters can be derived from quantum chemical calculations to ensure their accuracy.

Prediction of Novel Reactivity and Catalytic Activity

Computational chemistry can go beyond explaining known phenomena and can be used to predict new reactivity and potential catalytic applications. By combining insights from electronic structure calculations and reaction pathway analysis, it is possible to design new reactions or catalysts based on this compound.

For example, analysis of the frontier molecular orbitals (HOMO and LUMO) can suggest how this compound might react with different types of reagents. A low-lying LUMO would indicate that it could act as an electrophile, while a high-lying HOMO would suggest nucleophilic character. By computationally screening a range of potential reactants, it is possible to identify promising candidates for new chemical transformations.

Furthermore, DFT calculations can be used to explore the catalytic potential of this compound in various reactions. For instance, its activity as a catalyst for C-H zincation could be investigated computationally. researchgate.net By modeling the proposed catalytic cycle, including substrate binding, C-H activation, and product formation, the feasibility of the catalytic process can be assessed. The calculations can also provide insights into how the catalyst's structure could be modified to improve its efficiency and selectivity.

Computational studies can also aid in the design of novel zinc-based catalysts for a variety of organic transformations, including polymerization reactions, cycloadditions, and asymmetric synthesis. rsc.orgresearchgate.net By understanding the fundamental principles that govern the reactivity of zinc complexes like this compound, computational chemists can guide experimental efforts towards the development of new and improved catalytic systems. mdpi.commdpi.com

Future Research Directions and Challenges in Ethyl Pivaloyloxy Zinc Chemistry

Development of Sustainable and Green Synthetic Routes

A primary challenge in organometallic chemistry is the development of synthetic methods that are both efficient and environmentally benign. While organozinc compounds are generally considered less toxic than many other organometallics, their preparation often involves pyrophoric intermediates and non-ideal solvents. researchgate.netwikipedia.org Future research will focus on creating greener pathways to ethyl(pivaloyloxy)zinc and its analogues.

Key research objectives in this area include:

Minimizing Hazardous Reagents: Developing synthetic protocols that avoid the use of highly reactive and hazardous organolithium or Grignard reagents, which are often used as precursors.

Direct Zinc Insertion Methods: Optimizing the direct insertion of activated zinc metal into ethyl halides in the presence of zinc pivalate (B1233124). wikipedia.orgnih.gov This approach is more atom-economical and avoids the generation of salt byproducts from transmetalation steps. Research into more efficient and recyclable zinc activation methods, potentially using electrochemical techniques or alternative activating agents to LiCl, is a promising avenue. nih.govresearchgate.netorganic-chemistry.org

Benign Solvent Systems: Moving away from traditional ethereal solvents like THF towards greener alternatives such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions where possible.

Energy Efficiency: Designing synthetic routes that operate at ambient temperature and pressure, reducing the energy consumption associated with heating, cooling, and handling pyrophoric materials.

The principles of green chemistry, such as high atom economy, use of renewable feedstocks, and reduction of waste, will guide the development of next-generation synthetic routes to these valuable reagents. researchgate.netlibretexts.org

Exploration of Novel Catalytic Cycles and Multicomponent Reactions

The functional group tolerance and moderate reactivity of this compound make it an ideal candidate for use in complex catalytic systems. researchgate.netrsc.org A significant area for future exploration is the design of novel catalytic cycles where the organozinc reagent plays a central role beyond simple transmetalation in cross-coupling reactions.

| Research Area | Potential Application of this compound | Rationale |

| Zinc-Catalyzed Reactions | Development of new C-C and C-heteroatom bond-forming reactions where the zinc center is catalytically active. | The Lewis acidity of the zinc center, modulated by the pivaloate ligand, could be harnessed to activate substrates in novel catalytic cycles. mdpi.comresearchgate.net |

| Multicomponent Reactions (MCRs) | Use as a key component in one-pot, multi-component reactions to rapidly build molecular complexity. mdpi.com | Its stability and compatibility with diverse functional groups would allow it to persist in a reaction mixture with multiple reagents, enabling the synthesis of complex structures in a single step. nih.govresearchgate.net |

| Tandem/Domino Reactions | Incorporation into tandem reaction sequences where an initial addition or coupling is followed by an in-situ cyclization or rearrangement. rsc.org | The chemoselectivity of the reagent could allow for a specific initial transformation, with the resulting intermediate undergoing a subsequent reaction without the need for isolation. |

The exploration of pseudo-multicomponent reactions, where one reagent is used multiple times in the reaction cascade, is also a fertile ground for innovation. nih.gov The unique properties of this compound could enable unprecedented transformations, leading to the efficient synthesis of novel scaffolds for pharmaceutical and materials science applications.

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. stolichem.commt.commt.com Organometallic reactions, which are often highly exothermic and involve sensitive reagents, are particularly well-suited for flow chemistry. acs.orgnih.gov The enhanced stability of this compound makes it an excellent candidate for integration into these modern synthesis platforms. orgsyn.org

Flow Chemistry: The on-demand synthesis of organozinc reagents in flow systems has already been demonstrated to overcome the challenges of their instability and laborious batch preparation. nih.govresearchgate.net Future work will focus on developing telescoped reactions where this compound is generated in one flow module and immediately consumed in a subsequent cross-coupling or addition reaction in another module, minimizing handling and decomposition. acs.orgresearchgate.net This approach enhances safety by ensuring that only small quantities of the reactive organometallic are present at any given time. stolichem.commt.com

High-Throughput Experimentation (HTE): HTE is a powerful tool for accelerating reaction discovery and optimization by running a large number of experiments in parallel on a microscale. nih.gov This methodology can be applied to rapidly screen a wide array of variables for reactions involving this compound.

| Parameter for HTE Screening | Examples | Goal |

| Catalysts | Different palladium, nickel, or copper precursors. | Identify more active, stable, or cost-effective catalysts for cross-coupling reactions. |

| Ligands | Libraries of phosphine, N-heterocyclic carbene (NHC), or other ligands. | Fine-tune reactivity, selectivity, and substrate scope. |

| Solvents | A diverse panel of traditional and green solvents. | Discover optimal reaction media that improve yield, solubility, or environmental profile. |

| Additives | Various salts, bases, or other co-catalysts. | Enhance reaction rates and overcome challenging transformations. |

By combining HTE for rapid optimization with the scalability and safety of flow chemistry, the development and implementation of new synthetic methods based on this compound can be significantly expedited. researchgate.netresearchgate.net

Design of Next-Generation Organozinc Reagents Inspired by this compound

The success of organozinc pivalates, with their improved stability and handling characteristics, provides a blueprint for the design of new and improved organozinc reagents. orgsyn.orgstrath.ac.uk The core concept is to move beyond simple organozinc halides and diorganozincs to "ligand-stabilized" reagents with tailored properties.

Future design strategies will likely focus on:

Varying the Carboxylate Ligand: Replacing the pivaloate group with other carboxylates (e.g., adamantanoate, naphthenoate) or other anionic ligands (e.g., sulfonates, phosphinates) to systematically tune the reagent's solubility, stability, and reactivity.

Incorporating Chelating Groups: Designing reagents where the organic fragment contains a pendant Lewis basic group that can coordinate intramolecularly to the zinc center. This could enhance stability and potentially influence the stereochemical outcome of reactions.

Developing Chiral Reagents: Creating enantiopure organozinc reagents stabilized by chiral carboxylates or other auxiliaries. These could find applications in asymmetric synthesis, transferring chirality from the reagent to the product.

Solid-Supported Reagents: Immobilizing pivaloate-stabilized organozinc species on a solid support. This would simplify purification, as byproducts and excess reagent could be removed by simple filtration, and could facilitate their use in flow chemistry systems.

By applying principles of rational design, researchers can develop a new generation of organozinc reagents that offer even greater stability, broader functional group tolerance, and novel reactivity, further expanding the synthetic chemist's toolkit.

Q & A

Q. What are the standard synthetic protocols for Ethyl(pivaloyloxy)zinc in organic transformations?

this compound is typically synthesized via Rh(III)-catalyzed reactions using ethyl (pivaloyloxy)carbamate as a precursor. A general procedure involves combining the carbamate with a transition metal catalyst (e.g., RhCl₃) under inert conditions, followed by purification via flash chromatography with non-polar solvents (toluene/ethyl acetate mixtures). Key steps include maintaining anhydrous conditions and low temperatures (−20°C) to prevent side reactions .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are essential for confirming molecular structure. For purity assessment, High-Performance Liquid Chromatography (HPLC) and elemental analysis are recommended. Experimental sections should explicitly report solvent interactions (e.g., ether coordination) that influence crystallinity, as observed in analogous zinc complexes .

Advanced Research Questions

Q. How do solvent coordination effects influence the stability of this compound in catalytic systems?

Solvent polarity and donor strength directly impact stability. For example, ethereal solvents (e.g., diethyl ether) form stable solvent adducts with zinc centers, as demonstrated in ZnBr₂ etherate studies. These adducts alter reactivity by modulating electron density at the zinc center. In catalytic cycles, solvents with weak coordination (e.g., toluene) may enhance electrophilic activity, while stronger donors (e.g., THF) stabilize intermediates but reduce turnover rates .

Q. What experimental strategies resolve contradictions in catalytic activity data for this compound under varying temperatures?

Discrepancies often arise from uncontrolled phase changes or solvent adduct formation. To address this:

- Perform differential scanning calorimetry (DSC) to identify phase transitions (e.g., solid ↔ liquid) within the reaction temperature range.

- Use in-situ IR spectroscopy to monitor ligand exchange dynamics.

- Compare kinetic data across multiple solvent systems to isolate temperature-dependent vs. solvent-dependent effects .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in this compound-mediated reactions?

Radical trapping agents (e.g., TEMPO) and isotopic labeling (e.g., deuterated substrates) are critical. For example:

- If TEMPO suppresses product formation, a radical mechanism is likely.

- Isotopic shifts in ¹⁸O-labeled pivaloyloxy groups (via mass spectrometry) can track oxygen transfer pathways. Electrochemical methods (cyclic voltammetry) further elucidate electron-transfer steps in Electron Donor-Acceptor (EDA) complexes involving this compound .

Q. What statistical approaches ensure reproducibility in this compound synthesis yields?

Use Design of Experiments (DoE) to optimize variables (e.g., catalyst loading, temperature). For example:

- A factorial design identifies interactions between reaction time and solvent purity.

- Response Surface Methodology (RSM) models non-linear relationships, such as the effect of pivaloyloxy group steric bulk on reaction efficiency. Report confidence intervals (95%) for yield data to quantify variability .

Methodological Guidelines

- Data Reporting : Follow the Beilstein Journal of Organic Chemistry’s standards: include full synthetic procedures, spectral data, and phase diagrams for solvent adducts in supplementary materials .

- Contradiction Analysis : Use multi-technique validation (e.g., NMR, HPLC, DSC) to reconcile conflicting results, as seen in zinc bromide etherate studies .

- Catalytic Studies : Reference turnover numbers (TON) and frequencies (TOF) relative to control reactions lacking this compound to isolate its role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.